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Compound of Interest

Compound Name: GSK-4716

Cat. No.: B1672389 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the selectivity profile of GSK-4716,

a synthetic small molecule agonist of the Estrogen-Related Receptors (ERRs). The information

is compiled from publicly available scientific literature and product technical data sheets.

Introduction to GSK-4716
GSK-4716 is a phenolic acyl hydrazone that has been identified as a selective agonist for the

orphan nuclear receptors ERRβ and ERRγ.[1] Unlike the classical estrogen receptors (ERα

and ERβ), ERRs do not bind endogenous estrogens. GSK-4716 has been instrumental as a

chemical probe to elucidate the physiological roles of ERRβ and ERRγ in various biological

processes, particularly in regulating gene transcription related to cellular energy metabolism.

Selectivity Profile of GSK-4716
GSK-4716 exhibits selective agonist activity towards ERRβ and ERRγ with negligible effects on

ERRα and the classical estrogen receptors (ERα and ERβ).
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Target Assay Type Value Unit Reference

ERRγ FRET Assay 2 µM (IC50) [2][3][4]

ERRγ

Cell-based co-

transfection/repo

rter assay

1.3 µM (EC50) [2]

ERRβ

Cell-based co-

transfection/repo

rter assay

Not explicitly

quantified, but

described as a

selective agonist

- [1]

ERRα

Cell-based co-

transfection/repo

rter assay

No significant

activity reported
-

ERα Not specified
No significant

activity reported
-

ERβ Not specified
No significant

activity reported
-

Signaling Pathways Modulated by GSK-4716
GSK-4716, by activating ERRβ and ERRγ, modulates downstream signaling pathways

primarily involved in cellular metabolism. A key aspect of this signaling is the recruitment of the

peroxisome proliferator-activated receptor-gamma coactivator 1-alpha (PGC-1α) and PGC-1β.

The binding of GSK-4716 to ERRβ/γ facilitates the recruitment of PGC-1α/β, leading to the

formation of a transcriptionally active complex. This complex then binds to Estrogen-Related

Receptor Response Elements (ERREs) in the promoter regions of target genes, upregulating

their expression.

In skeletal muscle cells, activation of ERRγ by GSK-4716 has been shown to induce the

expression of genes involved in mitochondrial biogenesis and function, such as Ppargc1a

(encoding PGC-1α), Ppargc1b (encoding PGC-1β), carnitine palmitoyltransferase 1B (Cpt1b),

ATP synthase F1 subunit beta (Atp5b), and isocitrate dehydrogenase (NAD(+)) 3 non-catalytic

subunit beta (Idh3b).[5][6] Furthermore, GSK-4716 treatment leads to increased expression of
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monoamine oxidase A (MAO-A).[1][5] In some cellular contexts, the signaling cascade can also

involve the activation of the cAMP response element-binding protein (CREB).
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GSK-4716 Signaling Pathway

Experimental Protocols
Detailed methodologies for the key assays cited in the determination of GSK-4716's selectivity

profile are outlined below.

Cell-based Co-transfection Luciferase Reporter Assay
This assay is used to determine the functional agonist or antagonist activity of a compound on

a specific nuclear receptor.

Objective: To quantify the ability of GSK-4716 to activate ERRβ and ERRγ transcriptional

activity.

Principle: A reporter plasmid containing a luciferase gene under the control of a promoter with

multiple copies of a specific response element (e.g., Gal4 Upstream Activation Sequence -

UAS) is co-transfected into host cells along with an expression plasmid for the ligand-binding

domain (LBD) of the nuclear receptor of interest (e.g., ERRγ) fused to the Gal4 DNA-binding
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domain (DBD). If the test compound activates the receptor LBD, the Gal4-LBD fusion protein

binds to the UAS, driving the expression of the luciferase reporter gene. The resulting

luminescence is proportional to the receptor's activation. A second reporter, such as Renilla

luciferase, is often co-transfected to normalize for transfection efficiency.[4][7][8]

Workflow Diagram:
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Assay Setup
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2. Prepare Transfection Mix:
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(or control)
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Luciferase Reporter Assay Workflow
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Materials:

Host cell line (e.g., HEK293)

Cell culture medium and supplements

Expression plasmid for Gal4-ERRβ LBD or Gal4-ERRγ LBD

Luciferase reporter plasmid with Gal4 UAS

Transfection reagent

GSK-4716

Luciferase assay reagent

Luminometer

Procedure:

Cell Seeding: Seed host cells in a multi-well plate at a density that will result in 70-80%

confluency at the time of transfection.

Transfection: Prepare a transfection complex containing the expression plasmid, reporter

plasmid, and a transfection reagent according to the manufacturer's protocol. Add the

complex to the cells.

Compound Treatment: After an appropriate incubation period (e.g., 24 hours), replace the

medium with fresh medium containing various concentrations of GSK-4716 or a vehicle

control.

Incubation: Incubate the cells with the compound for a specified period (e.g., 24 hours).

Cell Lysis: Aspirate the medium and lyse the cells using a lysis buffer.

Luminescence Measurement: Add the luciferase substrate to the cell lysate and immediately

measure the luminescence using a luminometer. If a dual-luciferase system is used,

subsequently add the substrate for the normalization reporter and measure its luminescence.
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Data Analysis: Normalize the firefly luciferase signal to the Renilla luciferase signal. Plot the

normalized luminescence against the concentration of GSK-4716 to determine the EC50

value.

Time-Resolved Fluorescence Resonance Energy
Transfer (TR-FRET) Assay
This assay is used to measure the binding of a ligand to a nuclear receptor and the subsequent

recruitment of a coactivator peptide.

Objective: To quantify the interaction between ERRγ, GSK-4716, and a coactivator peptide.

Principle: TR-FRET is a highly sensitive method that measures the proximity between two

fluorophores, a donor and an acceptor. In this assay, the ERRγ LBD is typically tagged with a

donor fluorophore (e.g., a terbium cryptate), and a coactivator peptide (e.g., a fragment of

PGC-1α) is labeled with an acceptor fluorophore (e.g., d2). When GSK-4716 binds to ERRγ, it

induces a conformational change that promotes the recruitment of the coactivator peptide. This

brings the donor and acceptor fluorophores into close proximity, allowing for FRET to occur

upon excitation of the donor. The resulting emission from the acceptor is measured. The use of

a long-lifetime donor like terbium allows for a time-gated measurement, which reduces

background fluorescence and increases the signal-to-noise ratio.[9][10][11][12][13]

Workflow Diagram:
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Assay Setup

Reaction

Readout

1. Prepare Reagents:
- Donor-labeled ERRγ LBD
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TR-FRET Assay Workflow

Materials:

Purified, donor-labeled ERRγ LBD
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Acceptor-labeled coactivator peptide

GSK-4716

Assay buffer

Microplate reader capable of TR-FRET measurements

Procedure:

Reagent Preparation: Prepare serial dilutions of GSK-4716 in the assay buffer. Prepare

solutions of the donor-labeled ERRγ LBD and the acceptor-labeled coactivator peptide at

their optimal concentrations.

Assay Assembly: In a microplate, add the GSK-4716 dilutions, followed by the donor-labeled

ERRγ LBD and the acceptor-labeled coactivator peptide.

Incubation: Incubate the plate at room temperature for a specified period to allow the binding

reaction to reach equilibrium.

Measurement: Measure the fluorescence emission at the donor and acceptor wavelengths

using a TR-FRET-compatible plate reader with appropriate excitation and emission filter

settings and a time-delay.

Data Analysis: Calculate the ratio of the acceptor emission to the donor emission. For

competitive binding assays (to determine IC50), plot the TR-FRET ratio against the

concentration of GSK-4716. For agonist-induced recruitment (to determine EC50), plot the

TR-FRET ratio against the concentration of GSK-4716.

Conclusion
GSK-4716 is a valuable pharmacological tool for studying the roles of ERRβ and ERRγ. Its

selectivity for these two orphan nuclear receptors over ERRα and the classical estrogen

receptors allows for targeted investigations into their downstream signaling pathways and

physiological functions. The quantitative data and experimental methodologies provided in this

guide offer a comprehensive resource for researchers in the fields of nuclear receptor biology

and drug discovery. The activation of the ERRβ/γ-PGC-1α/β axis by GSK-4716 highlights its
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importance in the regulation of cellular metabolism, particularly in tissues with high energy

demands such as skeletal muscle.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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